molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

Cat. No.: B125081
CAS No.: 86255-45-0
M. Wt: 239.22 g/mol
InChI Key: DPZJDIXHUBSWDS-SNAWJCMRSA-N
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Description

1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzene, characterized by the presence of three methoxy groups and a nitrovinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethoxybenzene followed by a condensation reaction with an appropriate aldehyde. The nitration process typically uses nitric acid and sulfuric acid as reagents, while the condensation reaction may involve the use of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxy-5-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo redox reactions, influencing cellular processes and signaling pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is unique due to the presence of both methoxy and nitrovinyl groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJDIXHUBSWDS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86255-45-0
Record name NSC294440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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